molecular formula C11H11ClO3 B2757824 (1R,2R)-2-(2-Chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 2227859-69-8

(1R,2R)-2-(2-Chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B2757824
CAS No.: 2227859-69-8
M. Wt: 226.66
InChI Key: FNMJPJBYDVVUJJ-RNFRBKRXSA-N
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Description

(1R,2R)-2-(2-Chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2-Chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-methoxybenzaldehyde and ethyl diazoacetate.

    Cyclopropanation: The key step involves the cyclopropanation reaction, where the diazo compound reacts with the aldehyde in the presence of a catalyst such as rhodium or copper complexes to form the cyclopropane ring.

    Hydrolysis: The ester group in the cyclopropane intermediate is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2-Chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(1R,2R)-2-(2-Chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it useful in the design of novel materials with specific properties.

    Biological Studies: It can be used to study the effects of cyclopropane derivatives on biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2-Chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring can induce strain in the target molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-(2-Chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-(2-Chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid: A non-chiral version of the compound with different stereochemistry.

Uniqueness

(1R,2R)-2-(2-Chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomers and non-chiral analogs. This makes it valuable for studying stereochemical effects in chemical and biological systems.

Properties

IUPAC Name

(1R,2R)-2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-15-9-4-2-3-8(12)10(9)6-5-7(6)11(13)14/h2-4,6-7H,5H2,1H3,(H,13,14)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMJPJBYDVVUJJ-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C2CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)Cl)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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